molecular formula C8H17N3O B14640751 (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene CAS No. 54717-48-5

(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene

Cat. No.: B14640751
CAS No.: 54717-48-5
M. Wt: 171.24 g/mol
InChI Key: XCOBKAXHNAYJGJ-UHFFFAOYSA-N
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Description

(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is an organic compound characterized by the presence of a triazene group, an ethenyloxyethyl side chain, and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with an ethenyloxyethyl halide in the presence of a base to form the intermediate, which is then reacted with a diazonium salt to yield the final triazene compound. The reaction conditions often include maintaining a low temperature and using solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethenyloxyethyl group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions include oxides, amines, alcohols, and substituted triazene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethenyloxyethyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-2-ene: Similar structure but with a different position of the triazene group.

    (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)diazene: Contains a diazene group instead of a triazene group.

    (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)hydrazine: Features a hydrazine group in place of the triazene group.

Uniqueness

(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenyloxyethyl side chain enhances its solubility and potential for diverse applications in various fields.

Properties

CAS No.

54717-48-5

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

2-ethenoxy-N-(2-methylpropyldiazenyl)ethanamine

InChI

InChI=1S/C8H17N3O/c1-4-12-6-5-9-11-10-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,9,10)

InChI Key

XCOBKAXHNAYJGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=NNCCOC=C

Origin of Product

United States

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